

2,4-Dibromoaniline: A Versatile Precursor in the Synthesis of Pharmaceutical Agents

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Compound of Interest

Compound Name: **2,4-Dibromoaniline**

Cat. No.: **B7723984**

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: **2,4-Dibromoaniline** is a versatile chemical intermediate widely employed in the synthesis of a diverse range of pharmaceutical compounds.^[1] Its unique structural features, particularly the two bromine substituents on the aniline ring, provide reactive sites for various chemical transformations, making it a valuable building block in medicinal chemistry.^{[1][2]} This document provides an overview of the applications of **2,4-dibromoaniline** in pharmaceutical synthesis, with a focus on its use as a precursor for kinase inhibitors. Detailed experimental protocols for key synthetic transformations are also provided.

Key Applications in Pharmaceutical Synthesis

2,4-Dibromoaniline serves as a crucial starting material in the synthesis of several classes of therapeutic agents, including:

- **Kinase Inhibitors:** The aniline scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern cancer therapy. The bromo-substituents on **2,4-dibromoaniline** allow for the strategic introduction of various functionalities through cross-coupling reactions, enabling the synthesis of potent and selective kinase inhibitors.^{[3][4]}
- **Antimicrobial Agents:** Derivatives of **2,4-dibromoaniline** have been investigated for their potential antimicrobial properties. The lipophilicity imparted by the bromine atoms can

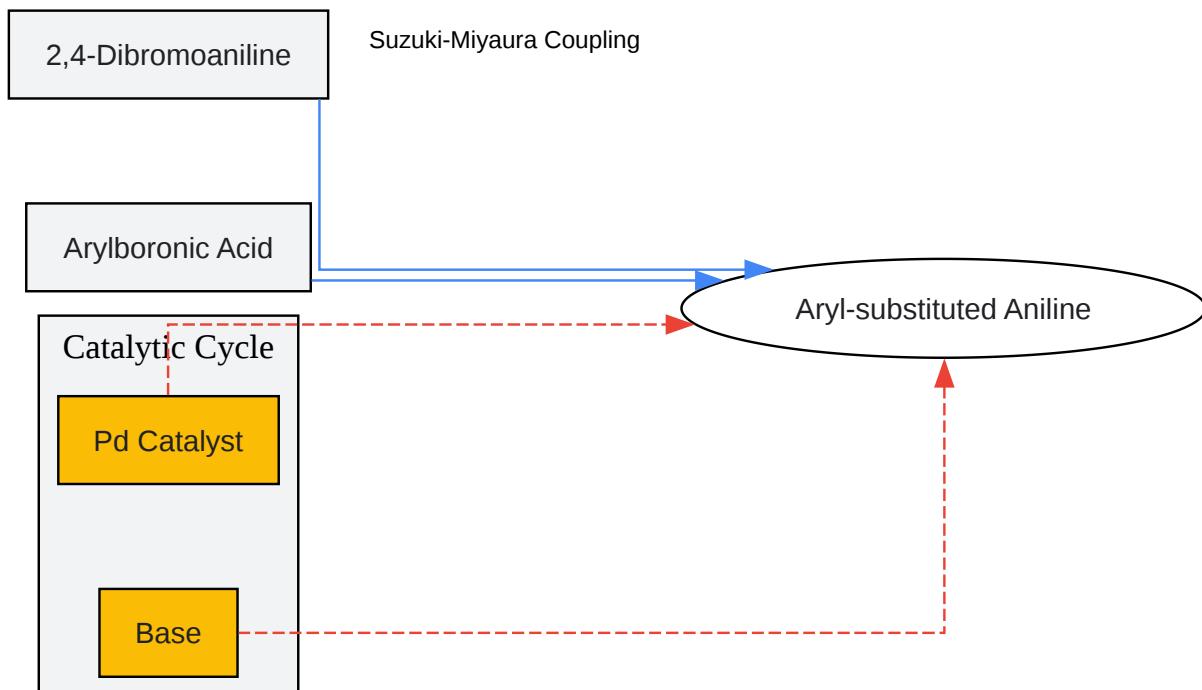
enhance the ability of these compounds to penetrate bacterial cell membranes.

- Anti-inflammatory Drugs: The aniline core is also present in some non-steroidal anti-inflammatory drugs (NSAIDs). **2,4-Dibromoaniline** can be utilized in the synthesis of novel anti-inflammatory agents.

The reactivity of the bromine atoms in **2,4-dibromoaniline** makes it particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in drug synthesis.^[5]

Synthesis of a Vandetanib Analogue: A Case Study

Vandetanib is a potent tyrosine kinase inhibitor used in the treatment of certain types of cancer. A key structural motif in Vandetanib is the 4-anilinoquinazoline core. An analogue of Vandetanib, N-(2,4-dibromophenyl)-6,7-dimethoxyquinazolin-4-amine, can be synthesized from **2,4-dibromoaniline** and 4-chloro-6,7-dimethoxyquinazoline via a nucleophilic aromatic substitution (SNAr) reaction.



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